molecular formula C7H6FNO3 B037577 4-Fluoro-2-methyl-5-nitrophenol CAS No. 122455-84-9

4-Fluoro-2-methyl-5-nitrophenol

Cat. No. B037577
CAS RN: 122455-84-9
M. Wt: 171.13 g/mol
InChI Key: RSHVJZUBABFJRL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrophenol, also known as 5-Fluoro-2-hydroxy-4-nitrotoluene and 4-Fluoro-5-nitro-o-cresol, is a chemical compound with the molecular weight of 171.13 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-fluoro-2-methyl-5-nitrophenol . The InChI code is 1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 138-142°C . It is a solid at ambient temperature .

Scientific Research Applications

Intermediate in Organic Industries

4-Fluoro-2-methyl-5-nitrophenol, also known as 5-fluoro-2-hydroxy-4-nitrotoluene and 4-fluoro-5-nitro-o-cresol, is an important intermediate in organic industries . It is used in the production of various organic products .

2. Building Block for Biologically Relevant Compounds This fluorinated phenol has been reported as a building block to prepare compounds with biological relevance . This means it can be used in the synthesis of biologically active compounds, contributing to the development of new drugs and therapies .

Environmental Monitoring

4-Fluoro-2-methyl-5-nitrophenol can be used in environmental monitoring. For instance, it can be used in the detection of 4-Nitrophenol (4NP), a hazardous pollutant in the environment . The fluorescence of nitrogen and sulfur co-doped carbon dots (NS-CDs) is significantly quenched with increasing 4NP concentration, enabling the quantification of 4NP with a limit of detection (LOD) of about 0.028 μM .

Fluorescence-Based Sensing

The compound can be used in fluorescence-based sensing applications. The “turn-off” fluorescence properties and visually apparent color change of the fluorescent probe reveal the excellent performance for 4NP sensing .

Real Water Sample Testing

The compound can be used in real water sample testing. The NS-CDs’ capability of quantifying 4NP in real water samples (tap water and drinking water) produces an excellent recovery rate ranging between 96.24 and 98.36% .

Preparation of Other Chemical Compounds

4-Fluoro-2-methyl-5-nitrophenol may be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302+H312+H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-fluoro-2-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHVJZUBABFJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445305
Record name 4-fluoro-2-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-5-nitrophenol

CAS RN

122455-84-9
Record name 4-Fluoro-2-methyl-5-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122455-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-2-methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (6 ml) and concentrated sulphuric acid (6 ml) was added slowly to a solution of 4-fluoro-2-methylphenyl methyl carbonate (11.34 g, 62 mmol) in concentrated sulphuric acid (6 ml) such that the temperature of the reaction mixture was kept below 50° C. The mixture was stirred for 2 hours, then ice/water was added and the precipitated product collected by filtration. The crude product was purified by chromatography on silica eluting with methylene chloride/hexane progressing through increasingly polar mixtures to methanol/methylene chloride (1/19) to give 4-fluoro-2-methyl-5-nitrophenol (2.5 g, 22%) as a solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
11.34 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The starting material 2-fluoro-5-hydroxy-4-methylnitrobenzene, was obtained by adding 2M aqueous sodium hydroxide solution (13.1 ml), dropwise, to a solution of 2-fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene (6 g, 26 mmol), (prepared as described in European Patent Publication No. 307777), in methanol (70 ml) cooled at 0° C. After stirring for 30 minutes, the mixture was concentrated by evaporation. After dilution with water, the solution was adjusted to pH2 and extracted with ethyl acetate. The organic layer was washed with water and then brine, dried (MgSO4) and the solvent evaporated to give 2-fluoro-5-hydroxy-4-methylnitrobenzene as a yellow solid (4 g, 90%).
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Concentrated aqueous ammonia solution (30 ml) was added to a solution of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (6 g, 26 mmol), (prepared as described in EP 0307777 A2), in methanol (150 ml) and the mixture stirred for 1 hour at ambient temperature. Most of the organic solvent was removed by evaporation and the residue was partitioned between water and ethyl acetate. The organic layer was separated, dried (MgSO4) and the volatiles removed by evaporation to give 4-fluoro-2-methyl-5-nitrophenol (4.45 g, 100%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Carbonic acid 4-fluoro-2-methyl-5-nitro-phenyl ester methyl ester (1.8 g, 7.8 mmol) was dissolved in dichloromethane (100 ml) and cooled to 0° C. Boron tribromide (1 M in dichloromethane, 8 ml) was added. The mixture was allowed to warm to room temperature and was stirred overnight. To the solution was added 1N sodium hydroxide (25 ml) and the mixture was stirred vigorously for 1 hour. The layers were separated and the organic layer was dried over anhydrous sodium sulfate, and filtered and concentrated in vacuo to give 4-fluoro-2-methyl-5-nitro-phenol (1.083 g, 80.6%) as a red crystalline solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-methyl-5-nitrophenol
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Reactant of Route 6
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